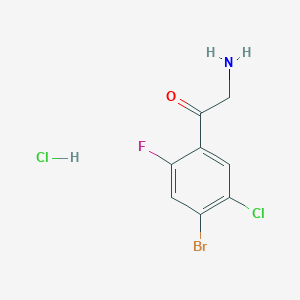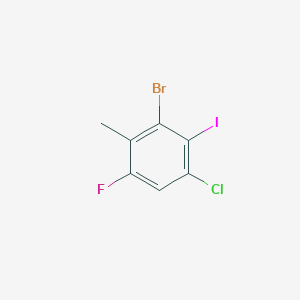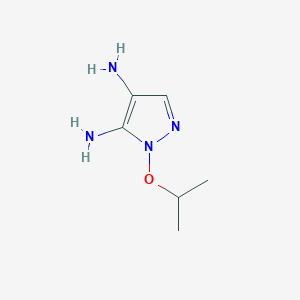
4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide typically involves the reaction of 4-bromopyrazole with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form hydrogen-substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry or materials science .
Scientific Research Applications
4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-Amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 3-Amino-1H-pyrazole-4-carbonitrile
Uniqueness
4-Bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide is unique due to the presence of both a bromine atom and a hydroxy group on the pyrazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H5BrN4O |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
4-bromo-N'-hydroxy-1H-pyrazole-5-carboximidamide |
InChI |
InChI=1S/C4H5BrN4O/c5-2-1-7-8-3(2)4(6)9-10/h1,10H,(H2,6,9)(H,7,8) |
InChI Key |
VUTNQBYDDJNENB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NNC(=C1Br)/C(=N/O)/N |
Canonical SMILES |
C1=NNC(=C1Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


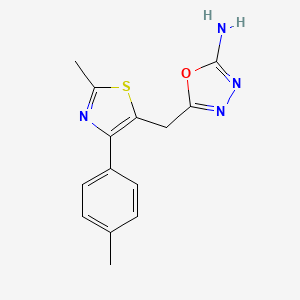


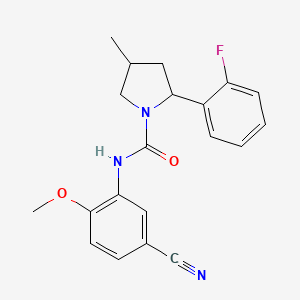
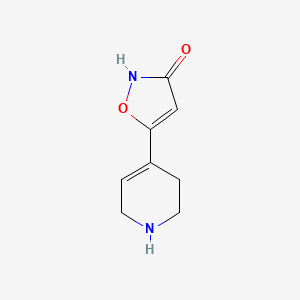
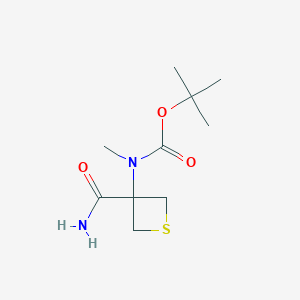
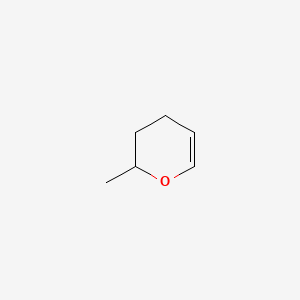
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
